3-(Adamantane-1-carbonyl)-2-(4-fluorophenyl)-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile
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Overview
Description
3-(Adamantane-1-carbonyl)-2-(4-fluorophenyl)-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile is a complex organic compound that features a unique combination of adamantane, fluorophenyl, and pyrroloisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantane-1-carbonyl)-2-(4-fluorophenyl)-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile typically involves multi-step organic reactions. The key steps may include:
Formation of the Adamantane-1-carbonyl Intermediate: This can be achieved through the reaction of adamantane with a suitable carbonylating agent under controlled conditions.
Introduction of the Fluorophenyl Group: This step may involve the use of a fluorinated aromatic compound and a coupling reagent to attach the fluorophenyl group to the intermediate.
Construction of the Pyrroloisoquinoline Core: This can be accomplished through cyclization reactions involving suitable precursors and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features could interact with biological targets, leading to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, the compound may be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, the compound may find applications in the development of advanced materials, such as polymers, coatings, and nanomaterials. Its unique properties could enhance the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of 3-(Adamantane-1-carbonyl)-2-(4-fluorophenyl)-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Adamantane-1-carbonyl)-2-phenyl-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(Adamantane-1-carbonyl)-2-(4-chlorophenyl)-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
Uniqueness
The presence of the fluorophenyl group in 3-(Adamantane-1-carbonyl)-2-(4-fluorophenyl)-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in various applications.
Properties
Molecular Formula |
C31H28FN3O |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2R,3R)-3-(adamantane-1-carbonyl)-2-(4-fluorophenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C31H28FN3O/c32-24-7-5-23(6-8-24)26-27(29(36)30-14-19-11-20(15-30)13-21(12-19)16-30)35-10-9-22-3-1-2-4-25(22)28(35)31(26,17-33)18-34/h1-10,19-21,26-28H,11-16H2/t19?,20?,21?,26-,27+,28?,30?/m0/s1 |
InChI Key |
GYZOJDQCAQTYHY-RGKBJMQDSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)[C@H]4[C@@H](C(C5N4C=CC6=CC=CC=C56)(C#N)C#N)C7=CC=C(C=C7)F |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4C(C(C5N4C=CC6=CC=CC=C56)(C#N)C#N)C7=CC=C(C=C7)F |
Origin of Product |
United States |
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